molecular formula C11H22N2 B2483787 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine CAS No. 2092357-20-3

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No.: B2483787
CAS No.: 2092357-20-3
M. Wt: 182.311
InChI Key: QHPWSMZLALRPIR-UHFFFAOYSA-N
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Description

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H22N2. It is a cyclohexane derivative with a pyrrolidine ring attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a methylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one: A ketone derivative with similar structural features.

    4-(Pyrrolidin-1-yl)piperidine: Another pyrrolidine-containing compound with different ring structures.

    2-(Pyrrolidin-1-yl)pyrimidine: A pyrimidine derivative with a pyrrolidine ring.

Uniqueness

4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is unique due to its specific combination of a cyclohexane ring with a pyrrolidine ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-methyl-4-pyrrolidin-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-11(13-8-2-3-9-13)6-4-10(12)5-7-11/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWSMZLALRPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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